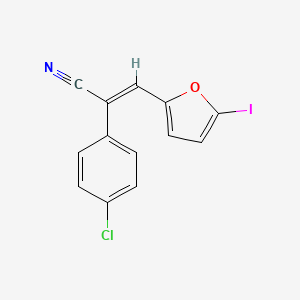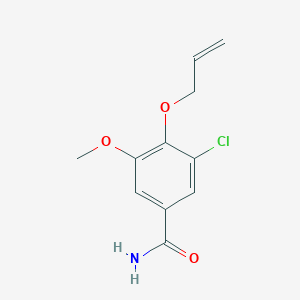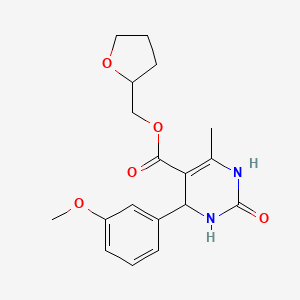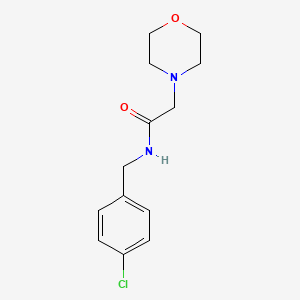
2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile, also known as CF3, is a chemical compound with potential applications in scientific research. This molecule has attracted attention due to its unique structural features and potential biological activities.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties in preclinical studies. In addition, 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been investigated as a potential drug candidate for the treatment of diseases such as arthritis, multiple sclerosis, and cancer.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects in preclinical studies. 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, making it accessible to researchers. 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has also been shown to have low toxicity and few side effects in preclinical studies. However, 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile. One area of interest is the development of 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile is a chemical compound with potential applications in scientific research. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile and its potential therapeutic applications.
Métodos De Síntesis
2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting product with 5-iodo-2-furoic acid. The final product is obtained through a dehydration reaction using phosphorus oxychloride. This synthesis method has been optimized to achieve high yields of 2-(4-chlorophenyl)-3-(5-iodo-2-furyl)acrylonitrile with high purity.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClINO/c14-11-3-1-9(2-4-11)10(8-16)7-12-5-6-13(15)17-12/h1-7H/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAYBLRMEUCQGG-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)I)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)I)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxy-4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5086396.png)
![3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5086397.png)
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]thiomorpholine](/img/structure/B5086402.png)
![4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5086413.png)



![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5086431.png)
![8-{[2-(2-methoxyphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5086446.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5086464.png)


![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5086487.png)